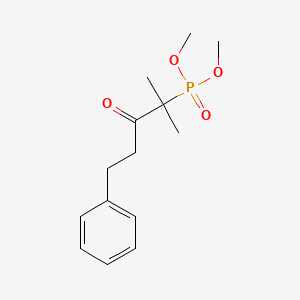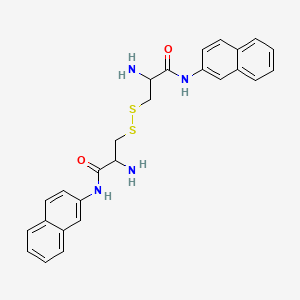
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nle-pNA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nle-pNA is a synthetic peptide substrate commonly used in biochemical research. This compound is particularly valuable for studying enzyme activity, especially prolyl endopeptidase (PEP) activity. The compound’s structure includes a sequence of amino acids and a p-nitroanilide (pNA) group, which allows for colorimetric detection of enzymatic activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nle-pNA involves standard peptide synthesis techniques. The process typically includes the following steps:
Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of protected amino acids to a solid resin. Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Deprotection: After each coupling step, the protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cleavage from Resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Purification: The crude peptide is purified using techniques such as HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nle-pNA primarily undergoes hydrolysis reactions catalyzed by enzymes such as prolyl endopeptidase. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected colorimetrically.
Common Reagents and Conditions
Enzymes: Prolyl endopeptidase (PEP) is commonly used to catalyze the hydrolysis of this compound.
Buffers: Reactions are typically carried out in buffered solutions, such as HEPES buffer (pH 7.5), containing salts like NaCl and solvents like DMSO.
Major Products
The major product formed from the enzymatic hydrolysis of this compound is p-nitroaniline, which exhibits a yellow color and can be quantified by measuring absorbance at 410 nm.
Aplicaciones Científicas De Investigación
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nle-pNA is widely used in scientific research for various applications:
Enzyme Activity Assays: It serves as a substrate for detecting and quantifying the activity of prolyl endopeptidase and other proteases.
Drug Development: The compound is used in screening assays to identify potential inhibitors of prolyl endopeptidase, which may have therapeutic applications in treating diseases like celiac disease and neurodegenerative disorders.
Biochemical Studies: Researchers use this compound to study the kinetics and mechanisms of enzyme-catalyzed reactions.
Mecanismo De Acción
The mechanism of action of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nle-pNA involves its hydrolysis by prolyl endopeptidase. The enzyme recognizes the peptide sequence and cleaves the bond between the amino acids and the p-nitroanilide group. This cleavage releases p-nitroaniline, which can be detected colorimetrically. The molecular target is the peptide bond, and the pathway involves the catalytic activity of the enzyme.
Comparación Con Compuestos Similares
Similar Compounds
Suc-Ala-Ala-Ala-pNA: Another peptide substrate used for detecting elastase activity.
Suc-Ala-Pro-pNA: Used for detecting prolyl endopeptidase activity, similar to Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nle-pNA.
Suc-Ala-Ala-Pro-Phe-pNA: A substrate for elastase and other proteases.
Uniqueness
This compound is unique due to its specific sequence, which makes it a suitable substrate for prolyl endopeptidase. Its ability to release p-nitroaniline upon hydrolysis allows for easy and accurate detection of enzyme activity, making it a valuable tool in biochemical research.
Propiedades
IUPAC Name |
4-[[1-[[1-[2-[[1-(4-nitroanilino)-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N6O9/c1-4-5-7-20(25(38)30-18-9-11-19(12-10-18)33(41)42)31-26(39)21-8-6-15-32(21)27(40)17(3)29-24(37)16(2)28-22(34)13-14-23(35)36/h9-12,16-17,20-21H,4-8,13-15H2,1-3H3,(H,28,34)(H,29,37)(H,30,38)(H,31,39)(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMXHKRVUISFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N6O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12109755.png)






![Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]-](/img/structure/B12109803.png)
![2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B12109805.png)

![5,5'-[Iminodi(methylene)]DI(2-furoic acid)](/img/structure/B12109821.png)

![2-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pentanoic acid](/img/structure/B12109842.png)
